2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester
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Overview
Description
2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester is a complex organic compound known for its unique chemical structure and reactivity. This compound features a thiazole ring, a benzothiazole moiety, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
It is an intermediate in synthesizing a compound used in the preparation of cephalosporin c , an antibiotic that targets bacterial cell wall synthesis .
Mode of Action
The compound interacts with its targets by binding to them, which results in the inhibition of bacterial cell wall mucopeptide synthesis . This interaction disrupts the normal function of the bacteria, leading to their death.
Biochemical Pathways
The compound affects the bacterial cell wall synthesis pathway. By inhibiting the transpeptidase enzymes, it prevents the formation of peptidoglycan cross-links, which are crucial for bacterial cell wall strength and integrity .
Pharmacokinetics
Its solubility in dcm and methanol suggests that it may be well-absorbed in the body. It’s recommended to store the compound at -20°C for maximum recovery , indicating that it might be sensitive to temperature changes.
Result of Action
The result of the compound’s action is the disruption of bacterial cell wall synthesis, leading to the death of the bacteria. This makes it effective as an antibiotic, particularly in the preparation of Cephalosporin C .
Action Environment
Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. As mentioned earlier, the compound is recommended to be stored at -20°C , suggesting that it might be sensitive to temperature changes.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester are not well-documented in the literature. It is known to be involved in the synthesis of Cephalosporin C , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in antibiotic synthesis and function.
Cellular Effects
The cellular effects of this compound are not well-studied. Given its role in the synthesis of Cephalosporin C , it may influence cell function by contributing to the production of this antibiotic, which is known to inhibit bacterial cell wall synthesis.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As an intermediate in the synthesis of Cephalosporin C , it may be involved in enzyme-catalyzed reactions that lead to the formation of this antibiotic.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is recommended to store the compound at -20°C for maximum recovery .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given its role in the synthesis of Cephalosporin C , it may interact with enzymes or cofactors involved in this process.
Subcellular Localization
The subcellular localization of this compound is not well-documented. As an intermediate in the synthesis of Cephalosporin C , it may be localized to the cytoplasm where this synthesis occurs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions.
Introduction of the Benzothiazole Moiety: The benzothiazole group is introduced via a nucleophilic substitution reaction, where a benzothiazole derivative reacts with the thiazole intermediate.
Esterification: The final step involves esterification, where the carboxylic acid group of the thiazole derivative reacts with an alcohol derivative of benzothiazole under acidic conditions to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a more reduced form.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole or benzothiazole rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives, reduced thiazole compounds.
Substitution Products: Halogenated derivatives, alkylated thiazole or benzothiazole compounds.
Scientific Research Applications
2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-thiazoleacetic Acid: Lacks the benzothiazole moiety, making it less versatile in certain reactions.
Benzothiazole-2-thiol: Contains the benzothiazole ring but lacks the thiazole and ester functionalities.
Thiazole-4-carboxylic Acid: Similar thiazole ring but different functional groups.
Uniqueness
2-Amino-alpha-oxo-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester is unique due to its combination of thiazole, benzothiazole, and ester functionalities. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
S-(1,3-benzothiazol-2-yl) 2-(2-amino-1,3-thiazol-4-yl)-2-oxoethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2S3/c13-11-14-7(5-18-11)9(16)10(17)20-12-15-6-3-1-2-4-8(6)19-12/h1-5H,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAQYPPLDAQARE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=O)C(=O)C3=CSC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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